Sulfo-Cy5.5 dUTP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C58H69N6O28P3S4 |

|---|---|

Molecular Weight |

1519.4 g/mol |

IUPAC Name |

(2E)-3-[6-[[6-[3-[1-[(2R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]amino]-6-oxohexyl]-1,1-dimethyl-8-sulfo-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6-sulfonate |

InChI |

InChI=1S/C58H69N6O28P3S4/c1-57(2)48(62(5)42-23-21-38-40(53(42)57)28-36(96(77,78)79)30-46(38)98(83,84)85)17-9-6-10-18-49-58(3,4)54-41-29-37(97(80,81)82)31-47(99(86,87)88)39(41)22-24-43(54)63(49)27-14-8-12-20-50(66)59-25-13-7-11-19-51(67)60-26-15-16-35-33-64(56(69)61-55(35)68)52-32-44(65)45(90-52)34-89-94(73,74)92-95(75,76)91-93(70,71)72/h6,9-10,17-18,21-24,28-31,33,44-45,52,65H,7-8,11-14,19-20,25-27,32,34H2,1-5H3,(H10-,59,60,61,66,67,68,69,70,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88)/t44?,45-,52-/m1/s1 |

InChI Key |

RUTCTZMKMLKDSP-KKSIKWMVSA-N |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCCCC(=O)NCC#CC6=CN(C(=O)NC6=O)[C@H]7CC([C@H](O7)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C=CC8=C5C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)O)(C)C)C |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC(=O)NCC#CC6=CN(C(=O)NC6=O)C7CC(C(O7)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C=CC8=C5C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)O)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

What are the spectral properties of Sulfo-Cy5.5 dUTP?

An In-Depth Technical Guide to the Spectral Properties of Sulfo-Cy5.5 dUTP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of this compound, a far-red fluorescently labeled deoxyuridine triphosphate. It is designed to be a valuable resource for professionals in research and drug development who utilize fluorescently labeled nucleotides in their work. This document details the key spectral characteristics, provides methodologies for experimental validation, and outlines a common application workflow.

Core Spectral Properties of this compound

This compound is a modified deoxyuridine triphosphate that is readily incorporated into DNA by various DNA polymerases. The attached Sulfo-Cy5.5 dye is a water-soluble, far-red emitting fluorophore, making it an excellent choice for applications requiring high signal-to-noise ratios, as autofluorescence from biological samples is minimal in this region of the spectrum. The sulfonated nature of the dye enhances its water solubility, which is advantageous for use in aqueous buffers common in biological assays.

The key spectral properties of this compound are summarized in the table below. It is important to note that while the fluorescence of sulfo-cyanine dyes is largely independent of pH, other environmental factors such as solvent polarity can influence spectral characteristics. The provided values are based on data from various suppliers and are typically measured in aqueous buffers (e.g., PBS or TE buffer).

| Spectral Property | Value |

| Excitation Maximum (λex) | ~673 - 684 nm |

| Emission Maximum (λem) | ~691 - 710 nm |

| Molar Extinction Coefficient (ε) | ~211,000 cm-1M-1 at λex |

| Fluorescence Quantum Yield (Φ) | ~0.21 |

| Recommended Excitation Source | 670-680 nm laser line |

| Recommended Emission Filter | 700-750 nm bandpass |

Experimental Protocols

Protocol 1: Determination of Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the procedure for experimentally verifying the absorption maximum and calculating the molar extinction coefficient of this compound.

Materials:

-

This compound

-

Nuclease-free water or TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a Stock Solution: Resuspend the lyophilized this compound in nuclease-free water or TE buffer to a final concentration of 1 mM. Ensure the solution is thoroughly mixed by vortexing.

-

Serial Dilutions: Perform a series of dilutions of the stock solution to prepare working solutions with concentrations ranging from 1 µM to 10 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the instrument to scan a wavelength range from 500 nm to 800 nm.

-

Blank Measurement: Fill a quartz cuvette with the same buffer used for dilutions and use this to blank the spectrophotometer.

-

Absorbance Measurement: Measure the absorbance of each dilution at the peak absorbance wavelength (around 675 nm). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance at λmax versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting linear regression is the molar extinction coefficient (ε) when the path length (l) is 1 cm.

-

Protocol 2: Determination of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes how to measure the fluorescence emission spectrum and determine the relative quantum yield of this compound.

Materials:

-

This compound solution (from Protocol 1)

-

A reference dye with a known quantum yield in the far-red region (e.g., Cresyl Violet)

-

Fluorescence spectrophotometer

-

Quartz fluorescence cuvettes

Procedure:

-

Prepare Solutions: Prepare a series of dilutions for both the this compound and the reference dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Spectrofluorometer Setup: Set the excitation wavelength of the spectrofluorometer to the absorption maximum of this compound (determined in Protocol 1). Set the emission scan range from the excitation wavelength to 850 nm.

-

Measure Emission Spectra: Record the fluorescence emission spectrum for each dilution of this compound.

-

Measure Reference Standard: Excite the reference dye at its absorption maximum and record its emission spectrum.

-

Data Analysis:

-

Integrate the area under the emission curve for both the this compound and the reference dye.

-

The quantum yield (Φ) can be calculated using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) Where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Experimental Workflow: PCR-based DNA Labeling

The following diagram illustrates a typical experimental workflow for incorporating this compound into a DNA probe via Polymerase Chain Reaction (PCR).

This workflow demonstrates the enzymatic incorporation of the fluorescent nucleotide during DNA amplification, followed by purification and analysis of the labeled product, which is then ready for use in various molecular biology applications such as Fluorescence In Situ Hybridization (FISH) or microarrays.

Sulfo-Cy5.5 dUTP: A Technical Guide to Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sulfo-Cy5.5 deoxyuridine triphosphate (dUTP), a fluorescently labeled nucleotide essential for a variety of molecular biology applications. We will cover its core spectral properties, provide detailed experimental protocols for its use in nucleic acid labeling, and illustrate key workflows through diagrams. This document is intended to serve as a comprehensive resource for professionals utilizing fluorescence-based detection methods.

Core Properties of Sulfo-Cy5.5 dUTP

This compound is a modified deoxyuridine triphosphate that is readily incorporated into newly synthesized DNA strands by various DNA polymerases. The key feature of this molecule is the covalently attached Sulfo-Cy5.5 dye, a water-soluble, far-red fluorescent cyanine dye.[1][2] The sulfonate groups enhance its water solubility, making it highly compatible with aqueous biological buffers and reducing the tendency of the dye to aggregate.[1][3] This results in brighter, more stable fluorescent signals with minimal background interference, which is particularly advantageous for deep-tissue imaging and other sensitive applications.[1][3]

Spectral Characteristics

The far-red emission of Sulfo-Cy5.5 is a significant advantage as it falls within a spectral range where autofluorescence from biological samples is minimal, leading to a high signal-to-noise ratio.[4] The specific excitation and emission maxima can vary slightly between suppliers. A summary of the reported spectral properties is provided below.

| Property | Value | Source |

| Excitation Maximum | ~673-684 nm | [5][6] |

| Emission Maximum | ~691-710 nm | [5][6] |

| Molar Extinction Coefficient (ε) | 211,000 L⋅mol⁻¹⋅cm⁻¹ | [6] |

| Fluorescence Quantum Yield | 0.21 | [6] |

| Stokes Shift | ~18-26 nm | [1] |

Key Applications

The ability to enzymatically incorporate this compound into DNA makes it a versatile tool for numerous applications, including:

-

Fluorescence in situ Hybridization (FISH): Generation of brightly labeled DNA probes for detecting specific DNA sequences within chromosomes or cells.[7][8]

-

Microarrays: Labeling of cDNA or cRNA for gene expression analysis.

-

PCR-based Labeling: Production of fluorescently labeled DNA fragments for various downstream applications.[7]

-

Flow Cytometry: Detection of specific cell populations or analysis of cellular processes involving DNA synthesis.[1][3]

-

In Vivo Imaging: Due to its far-red emission, it is suitable for deep-tissue imaging with reduced background noise.[1][3]

Experimental Protocols: DNA Labeling via PCR

This section details a generalized protocol for producing fluorescently labeled DNA probes using this compound in a standard Polymerase Chain Reaction (PCR).

I. Reagent Preparation

-

Template DNA: Dilute the DNA template (e.g., plasmid, genomic DNA, or PCR product) to a working concentration of 1-10 ng/µL in nuclease-free water.

-

Primers: Reconstitute forward and reverse primers to a stock concentration of 100 µM and then dilute to a working concentration of 10 µM.

-

dNTP Mix: Prepare a dNTP mix containing dATP, dCTP, dGTP, and a defined ratio of dTTP to this compound. A common starting point is a 1:2 or 1:3 ratio of dTTP to this compound to ensure efficient labeling without overly inhibiting the polymerase.[7] For a final concentration of 200 µM for each nucleotide in the reaction, this can be achieved with a mix containing 200 µM dATP, 200 µM dCTP, 200 µM dGTP, 100 µM dTTP, and 100 µM this compound. Note: The optimal ratio may need to be determined empirically.

-

DNA Polymerase: Use a thermostable DNA polymerase tolerant of modified nucleotides. High-fidelity polymerases are often suitable.[7]

II. PCR Reaction Setup

Assemble the PCR reaction on ice in a sterile, nuclease-free PCR tube. For a typical 50 µL reaction:

| Component | Volume | Final Concentration |

| Nuclease-Free Water | Up to 50 µL | - |

| 10x PCR Buffer | 5 µL | 1x |

| dNTP Mix (with this compound) | 5 µL | 200 µM each |

| Forward Primer (10 µM) | 1 µL | 0.2 µM |

| Reverse Primer (10 µM) | 1 µL | 0.2 µM |

| Template DNA (1-10 ng/µL) | 1 µL | 1-10 ng |

| DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |

Note: Perform assay setup and reaction under low-light conditions to prevent photobleaching of the Sulfo-Cy5.5 dye.[7]

III. Thermal Cycling

The following is a standard thermal cycling protocol. Annealing temperatures and extension times should be optimized for the specific primers and amplicon size.

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 3-5 min | 1 |

| Denaturation | 95°C | 30 sec | |

| Annealing | 55-65°C | 30 sec | 30-35 |

| Extension | 72°C | 1 min/kb | |

| Final Extension | 72°C | 5-10 min | 1 |

| Hold | 4°C | ∞ | 1 |

IV. Purification of Labeled Probe

After amplification, it is crucial to remove unincorporated this compound, primers, and salts. This is typically achieved using a PCR purification spin column kit according to the manufacturer's protocol. Elute the purified, labeled DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).

V. Verification of Labeling

The incorporation of the fluorescent dye can be confirmed by:

-

Gel Electrophoresis: Run a small aliquot of the purified product on an agarose gel. The labeled DNA band should be visible under a suitable fluorescence imager with far-red excitation and emission filters.

-

Spectrophotometry: Measure the absorbance at 260 nm (for DNA) and ~675 nm (for Sulfo-Cy5.5). The ratio of these absorbances can be used to estimate the degree of labeling.

Visualized Workflows

The following diagrams illustrate the experimental workflow for DNA labeling and a common application.

Caption: Enzymatic labeling of DNA with this compound via PCR.

Caption: Application of a Sulfo-Cy5.5 labeled probe in FISH.

References

- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. This compound | BroadPharm [broadpharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. Cyanine-5- dUTP [Cy5-dUTP] *1 mM in TE Buffer (pH 7.5)* | AAT Bioquest [aatbio.com]

Sulfo-Cy5.5 dUTP: A Comprehensive Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of Sulfo-Cy5.5 deoxyuridine triphosphate (dUTP), a far-red fluorescently labeled nucleotide essential for a variety of molecular biology and cellular analysis applications. This document details its core physicochemical properties, provides protocols for its use in enzymatic DNA labeling, and visualizes its structure and experimental workflows.

Core Properties of Sulfo-Cy5.5 dUTP

This compound is a modified deoxyuridine triphosphate that is readily incorporated into newly synthesized DNA by various DNA polymerases. The attached Sulfo-Cy5.5 dye is a water-soluble, far-red fluorescent dye known for its high photostability and quantum yield.[1][2] Its emission in the far-red spectrum minimizes interference from autofluorescence common in biological samples, leading to an enhanced signal-to-noise ratio.[3]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 1554.97 g/mol (as lithium salt) | [2][3] |

| 1519.37 g/mol | [1] | |

| Molecular Formula | C₅₈H₆₃N₆Li₆O₂₈P₃S₄ (as lithium salt) | [3] |

| C₅₈H₆₉N₆O₂₈P₃S₄ | [1] | |

| Excitation Maximum | ~675 - 684 nm | [2][4] |

| Emission Maximum | ~694 - 710 nm | [2][4] |

| Stokes Shift | ~19 nm | [2] |

| Purity | ≥ 95% (typically by HPLC-MS) | [2] |

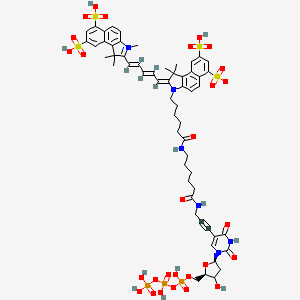

Chemical Structure of this compound

This compound consists of three main components: a deoxyuridine triphosphate moiety, a stable linker arm, and the Sulfo-Cyanine5.5 fluorophore. The extended linker arm is designed to increase the efficiency of enzymatic incorporation compared to directly modified nucleotides.[3][5]

Caption: Simplified schematic of this compound's core components.

Experimental Protocols

This compound is primarily used for the enzymatic labeling of DNA probes for applications such as Fluorescence In Situ Hybridization (FISH), microarray analysis, and other nucleic acid hybridization assays.[3][6] Below are detailed methodologies for common labeling techniques.

DNA Probe Labeling by Nick Translation

Nick translation is a common method for generating highly labeled DNA probes. This protocol is adapted from standard nick translation procedures.[6]

Materials:

-

DNA template (1 µg)

-

This compound

-

10x Nick Translation Buffer (0.5 M Tris-HCl pH 7.5, 0.1 M MgSO₄, 1 mM DTT)

-

dNTP mix (without dTTP): 0.5 mM dATP, 0.5 mM dCTP, 0.5 mM dGTP

-

dTTP, 0.25 mM

-

Enzyme Mix (DNA Polymerase I and DNase I)

-

Stop Buffer (0.5 M EDTA, pH 8.0)

-

Nuclease-free water

-

Purification column (e.g., spin column)

Procedure:

-

In a microcentrifuge tube, combine the following on ice:

-

1 µg of DNA template

-

5 µL of 10x Nick Translation Buffer

-

5 µL of dNTP mix (without dTTP)

-

A mix of dTTP and this compound. The ratio of labeled to unlabeled dUTP may need optimization, a starting point is a 1:3 ratio of dTTP to this compound.

-

1 µL of Enzyme Mix

-

Add nuclease-free water to a final volume of 50 µL.

-

-

Mix the components gently and centrifuge briefly to collect the reaction at the bottom of the tube.

-

Incubate the reaction at 15°C for 90 minutes. Incubation time can be adjusted to generate DNA fragments of the desired size range (typically 200-500 bp).

-

Stop the reaction by adding 5 µL of Stop Buffer.

-

Purify the labeled probe using a spin column according to the manufacturer's instructions to remove unincorporated nucleotides.

-

Store the labeled probe at -20°C in the dark.

Probe Labeling by Polymerase Chain Reaction (PCR)

Incorporating this compound during PCR allows for the generation of fluorescently labeled amplicons.

Materials:

-

DNA template

-

Forward and reverse primers

-

Thermostable DNA polymerase (e.g., Taq polymerase)

-

PCR buffer

-

dNTP mix (containing dATP, dCTP, dGTP)

-

dTTP and this compound

-

Nuclease-free water

Procedure:

-

Set up the PCR reaction. The key consideration is the ratio of dTTP to this compound. A common starting point is a 1:3 or 1:4 ratio of dTTP to the labeled dUTP. The optimal ratio may vary depending on the polymerase and the specific application.

-

A typical 50 µL reaction mixture would include:

-

5 µL of 10x PCR Buffer

-

1 µL of dNTP mix (e.g., 10 mM each of dATP, dCTP, dGTP)

-

A mix of dTTP and this compound to achieve the desired final concentration and ratio.

-

1-5 µL of DNA template

-

1 µL of each primer (10 µM)

-

0.5 µL of DNA polymerase

-

Nuclease-free water to 50 µL.

-

-

Perform PCR using standard cycling conditions, although some optimization of annealing and extension times may be necessary to accommodate the incorporation of the bulkier labeled nucleotide.

-

Analyze the PCR product by gel electrophoresis. The labeled product should migrate slower than an unlabeled product of the same size.

-

Purify the labeled PCR product to remove unincorporated primers and nucleotides.

Experimental Workflow Visualization

The general workflow for enzymatic DNA labeling involves the incorporation of the labeled nucleotide followed by purification.

Caption: General workflow for enzymatic DNA labeling with this compound.

Applications in Research and Development

The ability to generate highly fluorescent, far-red labeled DNA probes makes this compound a valuable tool in numerous applications:

-

Fluorescence In Situ Hybridization (FISH): For the detection and localization of specific DNA sequences on chromosomes or in cells.[7][8]

-

Microarray Analysis: For labeling cDNA or cRNA to be hybridized to microarrays for gene expression profiling.

-

In Vivo Imaging: The far-red emission is suitable for deep tissue imaging with reduced background noise.[1]

-

Flow Cytometry: Labeled probes can be used in flow-based assays for cellular analysis.[1]

Storage and Handling

This compound should be stored at -20°C in the dark.[3] It is important to avoid repeated freeze-thaw cycles and prolonged exposure to light to maintain the integrity of the fluorophore. When handling, it is recommended to work under low light conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. This compound | BroadPharm [broadpharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. Cyanine dye dUTP analogs for enzymatic labeling of DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Deep Dive into the Aqueous Solubility of Sulfo-Cy5.5 dUTP: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the water solubility of Sulfo-Cy5.5 dUTP, a fluorescently labeled deoxyuridine triphosphate analog. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on its solubility, outlines experimental protocols for its use, and presents a typical experimental workflow.

This compound is a vital tool for the non-radioactive labeling of DNA. Its utility in a range of molecular biology applications, including DNA sequencing, PCR, and in situ hybridization, is underpinned by its physicochemical properties, most notably its solubility in aqueous environments. The incorporation of a sulfonate group onto the cyanine dye significantly enhances its water solubility compared to its non-sulfonated counterparts, a critical feature for its use in enzymatic reactions that occur in aqueous buffers.[1][2]

Quantitative Data on Solubility

| Compound | Reported Solubility | Notes |

| This compound | High (qualitative) | The presence of sulfonate groups significantly increases water solubility.[1][2] Commonly used in a 1 mM aqueous solution.[4] |

| sulfo-Cyanine5.5 carboxylic acid | 400 g/L | A structurally related compound, indicating high solubility of the sulfo-cyanine core.[3] |

| Non-sulfonated Cyanine Dyes | Low in water | Typically require an organic co-solvent like DMSO or DMF for dissolution before use in aqueous buffers.[1] |

Experimental Protocols

Dissolution of Lyophilized this compound

This compound is typically supplied as a lyophilized powder, often as a lithium salt.[5] To prepare a stock solution, it is recommended to reconstitute the lyophilized powder in a suitable aqueous buffer, such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0) or nuclease-free water.

Materials:

-

Lyophilized this compound

-

Nuclease-free water or TE buffer (pH 7.5-8.0)

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Briefly centrifuge the vial containing the lyophilized this compound to collect the powder at the bottom.

-

Add the desired volume of nuclease-free water or TE buffer to achieve the target concentration (e.g., 1 mM).

-

Vortex the vial for 1-2 minutes to ensure complete dissolution.

-

Briefly centrifuge the vial to collect the solution at the bottom.

-

Store the stock solution at -20°C in the dark. Avoid repeated freeze-thaw cycles.[5]

Enzymatic Labeling of DNA using Klenow Fragment

This protocol is adapted for the random-primed labeling of genomic DNA with this compound using the Klenow fragment of DNA polymerase I.

Materials:

-

Fragmented genomic DNA (1 µg)

-

Random hexamer primers

-

10X Klenow buffer

-

dNTP mix (dATP, dCTP, dGTP at 5 mM each)

-

This compound (1 mM stock)

-

Klenow fragment of DNA polymerase I (50 U/µL)

-

0.5 M EDTA, pH 8.0

-

Nuclease-free water

Protocol:

-

In a microcentrifuge tube, combine 1 µg of fragmented genomic DNA and random hexamer primers in a total volume of 20 µL with nuclease-free water.

-

Denature the DNA by heating the mixture to 95°C for 2 minutes, then immediately place it on ice for 5 minutes.

-

Prepare the labeling mix by combining 5 µL of 10X Klenow buffer, 5 µL of the dNTP mix (without dUTP), and 17 µL of nuclease-free water.

-

Add 27 µL of the labeling mix to the denatured DNA/primer mixture on ice.

-

Add 1.5-2 µL of 1 mM this compound and 1 µL of Klenow fragment (50 U/µL) to the reaction.

-

Incubate the reaction at 37°C for 2-6 hours in the dark.

-

Stop the reaction by adding 2.5 µL of 0.5 M EDTA, pH 8.0.

-

Purify the labeled DNA to remove unincorporated this compound using a suitable method such as spin column chromatography.

Visualizations

Experimental Workflow for DNA Labeling

The following diagram illustrates the key steps in the enzymatic labeling of DNA with this compound.

Caption: Workflow for enzymatic DNA labeling with this compound.

Logical Relationship of Solubility Factors

The following diagram illustrates the factors contributing to the enhanced water solubility of this compound.

References

The Enzymatic Incorporation of Sulfo-Cy5.5 dUTP: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the principles and practices of incorporating the far-red fluorescent nucleotide, Sulfo-Cy5.5 dUTP, into nucleic acids.

Introduction

This compound is a modified deoxyuridine triphosphate that is covalently linked to a sulfonated cyanine 5.5 dye.[1][2] This far-red fluorescent nucleotide analogue has become an invaluable tool in molecular biology, enabling the sensitive detection of DNA and RNA in a variety of applications, including fluorescence microscopy, flow cytometry, in vivo imaging, and fluorescence in situ hybridization (FISH).[3][][5] The sulfonate groups on the cyanine dye enhance its water solubility, making it highly compatible with aqueous enzymatic reactions.[3] The enzymatic incorporation of this compound into a growing nucleic acid chain is a critical step in generating fluorescently labeled probes for these applications. This technical guide provides a comprehensive overview of the mechanism of enzymatic incorporation, key factors influencing the process, and detailed protocols for its use.

Mechanism of Enzymatic Incorporation

The enzymatic incorporation of this compound is catalyzed by DNA polymerases, which recognize it as an analogue of deoxythymidine triphosphate (dTTP). The polymerase facilitates the formation of a phosphodiester bond between the 5'-phosphate of the incoming this compound and the 3'-hydroxyl group of the growing DNA strand.

The efficiency of this process is influenced by several factors:

-

DNA Polymerase Selection: Different DNA polymerases exhibit varying efficiencies in incorporating modified nucleotides. Family A polymerases, such as Taq polymerase, and some Family B polymerases, like Vent exo-, have been shown to be effective in incorporating bulky dye-labeled nucleotides.[6][7] The choice of polymerase can significantly impact the yield and labeling density of the final product.

-

Linker Arm: this compound and similar analogues often feature a linker arm that separates the bulky dye from the nucleotide base.[8] This linker reduces steric hindrance, allowing for more efficient incorporation by the polymerase.[8] Longer linker arms are generally associated with higher incorporation efficiency.[8]

-

Dye Structure and Charge: The chemical structure and charge of the fluorescent dye can influence its interaction with the DNA polymerase. Electroneutral or zwitterionic dyes have been shown to be incorporated more efficiently by Taq polymerase than negatively charged dyes.[9] The sulfonated nature of Sulfo-Cy5.5 imparts a negative charge, which can affect its incorporation efficiency depending on the specific polymerase used.[10]

-

Reaction Conditions: Optimization of reaction parameters such as dNTP concentrations, magnesium ion concentration, and annealing and extension times is crucial for successful incorporation, especially in PCR.

Quantitative Data on Incorporation Efficiency

Obtaining precise kinetic parameters for the incorporation of this compound by various polymerases is challenging and not widely available in the literature. However, studies on closely related Cy5-labeled dUTP analogues provide valuable insights into the relative performance of different enzymes.

| DNA Polymerase | Modified Nucleotide | Km (µM) | Vmax (relative to dTTP) | PCR Efficiency (relative to dTTP) | Reference |

| Taq Polymerase | dU(Cy5a1±)TP | 2.6 ± 0.4 | 0.05 ± 0.01 | ~50% (A Family Average) | [9][10][11] |

| Vent (exo-) | Cy5 dCTP | Not Reported | Not Reported | ~24% (B Family Average) | [6][10] |

| phi29 DNA Polymerase | This compound | Not Reported | Not Reported | 4-9 labels per 1000 nt (in RCA) | [12] |

Note: The data for Taq and Vent (exo-) polymerases are for a Cy5-dUTP analogue and should be considered an approximation for this compound. The efficiency of phi29 DNA polymerase is specific to rolling circle amplification (RCA).

Experimental Protocols

Polymerase Chain Reaction (PCR) with this compound

This protocol is a general guideline for producing fluorescently labeled PCR products. Optimization of the ratio of this compound to dTTP is critical to balance labeling density and PCR yield.

Materials:

-

DNA template

-

Forward and reverse primers

-

Taq DNA polymerase or another suitable polymerase

-

10X PCR buffer

-

dNTP mix (dATP, dCTP, dGTP)

-

dTTP

-

This compound

-

Nuclease-free water

Protocol:

-

Prepare a dNTP/Sulfo-Cy5.5 dUTP mix. The optimal ratio of dTTP to this compound should be determined empirically, but a starting point of 3:1 to 1:1 is recommended.

-

Set up the PCR reaction on ice:

Component Volume (for 50 µL reaction) Final Concentration 10X PCR Buffer 5 µL 1X dNTP mix (without dTTP) 1 µL of 10 mM stock 200 µM each dTTP/Sulfo-Cy5.5 dUTP mix Variable e.g., 150 µM dTTP, 50 µM this compound Forward Primer (10 µM) 1 µL 0.2 µM Reverse Primer (10 µM) 1 µL 0.2 µM DNA Template 1-100 ng Variable Taq DNA Polymerase 0.5 µL (5 U/µL) 2.5 units | Nuclease-free water | to 50 µL | |

-

Perform thermal cycling:

-

Initial Denaturation: 95°C for 2-5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds

-

Extension: 72°C for 1 minute per kb

-

-

Final Extension: 72°C for 5-10 minutes

-

-

Analyze the labeled PCR product by gel electrophoresis. The fluorescent product can be visualized using an appropriate imaging system.

Nick Translation for DNA Probe Labeling

Nick translation is a method to incorporate labeled nucleotides into double-stranded DNA.

Materials:

-

DNA template (plasmid, BAC, or purified PCR product)

-

10X Nick Translation Buffer

-

dNTP mix (dATP, dCTP, dGTP)

-

dTTP

-

This compound

-

DNase I

-

DNA Polymerase I

-

Nuclease-free water

-

EDTA (0.5 M)

Protocol:

-

Prepare the reaction mix on ice:

Component Volume (for 50 µL reaction) Final Concentration DNA template 1 µg 20 µg/mL 10X Nick Translation Buffer 5 µL 1X dNTP mix (without dTTP) 1 µL of 10 mM stock 200 µM each dTTP/Sulfo-Cy5.5 dUTP mix (e.g., 3:1 ratio) Variable DNase I (diluted) 1 µL Variable (optimize for desired nicking) DNA Polymerase I 1 µL (10 U/µL) 10 units | Nuclease-free water | to 50 µL | |

-

Incubate the reaction at 15°C for 1-2 hours.

-

Stop the reaction by adding 5 µL of 0.5 M EDTA.

-

Purify the labeled probe using a spin column or ethanol precipitation to remove unincorporated nucleotides.

Visualizations

Enzymatic Incorporation Workflow

Caption: Workflow of enzymatic incorporation of this compound.

Application in mRNA Detection

Caption: Visualization of mRNA localization and translation using a fluorescent probe.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no incorporation of this compound | Suboptimal ratio of labeled to unlabeled dUTP. | Titrate the ratio of this compound to dTTP. Start with a higher proportion of dTTP and gradually increase the labeled nucleotide. |

| Inefficient polymerase. | Switch to a polymerase known to be more efficient with bulky adducts, such as certain Family A or B polymerases.[6][7] | |

| Reaction inhibitors. | Ensure the purity of the DNA template and other reaction components. | |

| Reduced PCR product yield | High concentration of this compound inhibiting the polymerase. | Decrease the concentration of the labeled nucleotide.[10] |

| Suboptimal annealing or extension times. | Increase annealing and extension times to allow for the slower incorporation of the modified nucleotide. | |

| High background fluorescence | Incomplete removal of unincorporated this compound. | Ensure thorough purification of the labeled probe using spin columns or precipitation methods. |

| Non-specific binding of the probe. | Optimize hybridization and washing conditions (stringency, temperature) in applications like FISH. |

Conclusion

The enzymatic incorporation of this compound is a powerful technique for generating fluorescently labeled nucleic acid probes for a wide range of applications. Successful incorporation depends on the careful selection of the DNA polymerase and optimization of reaction conditions. While the bulky nature of the dye can present challenges, a systematic approach to protocol development and troubleshooting can lead to the generation of highly specific and brightly fluorescent probes. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this compound in their studies.

References

- 1. This compound | BroadPharm [broadpharm.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]

- 5. nbinno.com [nbinno.com]

- 6. tandfonline.com [tandfonline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogues are effective substrates for DNA amplification and labelling by Taq polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Rolling circle amplification with fluorescently labeled dUTP-balancing the yield and degree of labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Sulfo-Cy5.5 dUTP and Cy5.5 dUTP for DNA Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Sulfo-Cy5.5 dUTP and Cy5.5 dUTP for DNA labeling applications. We delve into their core properties, provide detailed experimental protocols, and present quantitative data to inform your selection of the optimal fluorescent nucleotide for your research needs.

Core Properties: The Key Distinction of Sulfonation

Both this compound and Cy5.5 dUTP are deoxyuridine triphosphates conjugated to the near-infrared cyanine dye, Cy5.5. This dye allows for fluorescent labeling of DNA with excitation and emission maxima in the far-red region of the spectrum, minimizing autofluorescence from biological samples.[1] The fundamental difference between these two molecules lies in the addition of a sulfonate group to the Cy5.5 dye in this compound.

This compound contains a sulfonated version of the Cyanine5.5 dye.[2] This sulfonate group significantly increases the hydrophilicity and water solubility of the molecule.[3][4] This enhanced water solubility can be advantageous in aqueous labeling reactions, potentially reducing aggregation and improving the accessibility of the dye for incorporation by polymerases.

Cy5.5 dUTP , on the other hand, is the non-sulfonated, more hydrophobic counterpart. While still a highly effective labeling reagent, its hydrophobic nature may lead to different incorporation kinetics and background characteristics in certain applications.

The choice between the sulfonated and non-sulfonated versions often depends on the specific application, the labeling method employed, and the experimental conditions.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison, the following tables summarize the key quantitative and qualitative properties of this compound and Cy5.5 dUTP.

| Property | This compound | Cy5.5 dUTP | Reference |

| Excitation Maximum | ~675-684 nm | ~675-678 nm | [1][3] |

| Emission Maximum | ~694-710 nm | ~694-695 nm | [1][3] |

| Key Feature | Sulfonated, increased water solubility | Non-sulfonated, hydrophobic | [3][4] |

| Primary Advantage | Improved performance in aqueous biological assays due to enhanced solubility.[3] | Established performance in a wide range of labeling applications. |

| Performance Metric | This compound | Cy5.5 dUTP | Considerations |

| Labeling Efficiency | Generally high due to good solubility and an extended linker arm in some commercial formulations that improves polymerase incorporation.[5] | Efficiently incorporated by various DNA polymerases.[6] | The optimal ratio of labeled dUTP to unlabeled dTTP needs to be determined empirically for each application to balance labeling density and enzymatic efficiency. |

| Photostability | Cyanine dyes, in general, offer good photostability.[3] The photostability of Cy5.5 analogs can be influenced by factors like the net charge state.[7] | Cyanine dyes are known for their high photostability.[8] | Prolonged exposure to excitation light can still lead to photobleaching. Proper sample handling and imaging conditions are crucial. |

| Signal-to-Noise Ratio | The far-red emission minimizes background fluorescence from biological sources, contributing to a good signal-to-noise ratio.[9] | Similar to the sulfonated version, the far-red emission helps in achieving a high signal-to-noise ratio. | In applications like FISH, factors such as probe concentration, hybridization conditions, and washing steps significantly impact the signal-to-noise ratio.[10] |

Experimental Protocols: Methodologies for DNA Labeling

This section provides detailed protocols for common DNA labeling techniques using either this compound or Cy5.5 dUTP. The choice of method depends on the starting material, the desired probe length, and the specific application.

Polymerase Chain Reaction (PCR) Labeling

This method is ideal for amplifying and simultaneously labeling specific DNA sequences. It is suitable when the template DNA is limited.

Materials:

-

DNA template

-

Forward and reverse primers

-

Taq DNA polymerase (note: some proofreading polymerases may be inhibited by modified dUTPs)

-

10x PCR buffer

-

dNTP mix (dATP, dCTP, dGTP)

-

dTTP solution

-

This compound or Cy5.5 dUTP (1 mM stock)

-

Nuclease-free water

-

PCR purification kit

Protocol:

-

Reaction Setup: On ice, prepare a 50 µL PCR reaction mixture. The ratio of labeled dUTP to dTTP is critical and should be optimized. A starting point is a 1:2 to 1:3 ratio (e.g., 25 µM Sulfo-Cy5.5/Cy5.5 dUTP and 50-75 µM dTTP).

-

5 µL 10x PCR Buffer

-

1 µL 10 mM dNTPs (without dTTP)

-

X µL 1 mM dTTP

-

Y µL 1 mM this compound or Cy5.5 dUTP

-

1 µL 10 µM Forward Primer

-

1 µL 10 µM Reverse Primer

-

1-10 ng DNA Template

-

0.5 µL Taq DNA Polymerase (5 U/µL)

-

Nuclease-free water to 50 µL

-

-

PCR Amplification: Perform PCR using optimized cycling conditions for your specific template and primers. A general protocol is as follows:

-

Initial Denaturation: 95°C for 2-5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds

-

Extension: 72°C for 1 minute/kb

-

-

Final Extension: 72°C for 5-10 minutes

-

-

Purification: Purify the labeled PCR product using a PCR purification kit to remove unincorporated nucleotides, primers, and polymerase.

-

Quantification and Quality Control: Measure the absorbance at 260 nm (for DNA) and ~675 nm (for Cy5.5) to determine the concentration and labeling efficiency. Analyze the labeled product on an agarose gel to confirm the correct size and incorporation of the dye (a slight shift in mobility may be observed).

Nick Translation Labeling

This method is used to generate uniformly labeled probes from a larger DNA template, such as a plasmid or BAC.

Materials:

-

DNA template (1 µg)

-

10x Nick Translation Buffer

-

dNTP mix (dATP, dCTP, dGTP)

-

dTTP solution

-

This compound or Cy5.5 dUTP (1 mM stock)

-

DNase I/DNA Polymerase I enzyme mix

-

Nuclease-free water

-

Probe purification column (e.g., G-50 spin column)

-

0.5 M EDTA

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

1 µg DNA template

-

5 µL 10x Nick Translation Buffer

-

X µL dNTP mix (final concentration 20-50 µM each of dATP, dCTP, dGTP)

-

Y µL dTTP (final concentration to be optimized with labeled dUTP)

-

Z µL this compound or Cy5.5 dUTP (final concentration to be optimized)

-

1 µL DNase I/DNA Polymerase I mix

-

Nuclease-free water to a final volume of 50 µL

-

-

Incubation: Incubate the reaction at 15°C for 1-2 hours.[11] The incubation time can be adjusted to control the final probe size.

-

Stopping the Reaction: Stop the reaction by adding 5 µL of 0.5 M EDTA.

-

Purification: Remove unincorporated nucleotides using a G-50 spin column or a similar purification method.

-

Analysis: Determine the probe concentration and labeling efficiency by spectrophotometry. The size of the labeled fragments can be checked on an agarose gel.

Fluorescence In Situ Hybridization (FISH)

This protocol outlines the general steps for using a Sulfo-Cy5.5 or Cy5.5 labeled probe for FISH on prepared chromosome spreads or tissue sections.

Materials:

-

Labeled DNA probe

-

Hybridization buffer (e.g., with formamide and dextran sulfate)

-

Coverslips

-

Slides with prepared cells or tissue

-

Wash buffers (e.g., SSC buffers of varying concentrations)

-

DAPI counterstain

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Probe Preparation: Denature the labeled probe by heating it in hybridization buffer at 75-80°C for 5-10 minutes, then quickly place it on ice.

-

Sample Denaturation: Denature the chromosomal DNA on the slide by immersing it in a denaturing solution (e.g., 70% formamide/2x SSC) at 70-75°C for 2-5 minutes, followed by dehydration in an ethanol series.

-

Hybridization: Apply the denatured probe to the denatured slide, cover with a coverslip, and seal. Incubate in a humidified chamber at 37°C overnight.

-

Post-Hybridization Washes: Carefully remove the coverslip and perform a series of stringent washes to remove the non-specifically bound probe. A typical wash series might be:

-

2x SSC at room temperature

-

0.4x SSC/0.3% NP-40 at 72°C

-

2x SSC at room temperature

-

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslip using an antifade mounting medium.

-

Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for Cy5.5 and DAPI.

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for PCR labeling and microarray analysis.

Caption: PCR DNA Labeling Workflow.

Caption: DNA Microarray Experimental Workflow.

Logical Relationships

The following diagram illustrates the key decision-making factors when choosing between this compound and Cy5.5 dUTP.

Caption: Decision factors for dUTP selection.

This guide provides a solid foundation for utilizing this compound and Cy5.5 dUTP in your DNA labeling experiments. For optimal results, it is always recommended to perform pilot experiments to determine the ideal labeling conditions for your specific system.

References

- 1. This compound | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]

- 4. researchgate.net [researchgate.net]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Cyanine dye dUTP analogs for enzymatic labeling of DNA probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High resolution multicolor fluorescence in situ hybridization using cyanine and fluorescein dyes: rapid chromosome identification by directly fluorescently labeled alphoid DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lumiprobe.com [lumiprobe.com]

- 10. researchgate.net [researchgate.net]

- 11. Cy5 NT Labeling Kit, Fluorescent Nick Translation Labeling Kits - Jena Bioscience [jenabioscience.com]

Sulfo-Cy5.5 dUTP: A Technical Guide to its Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5.5 dUTP is a modified deoxyuridine triphosphate (dUTP) nucleotide that is covalently labeled with a sulfonated cyanine dye, Sulfo-Cy5.5. This far-red fluorescent probe has garnered significant attention in the field of molecular biology due to its advantageous spectral properties, including high photostability and bright fluorescence, making it an invaluable tool for a variety of research applications. Its enhanced water solubility, a result of sulfonation, further improves its utility in aqueous buffer systems commonly used in biological assays. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols and quantitative data to facilitate its integration into research and drug development workflows.

Core Properties of this compound

The utility of this compound is rooted in its distinct physicochemical and spectral characteristics. The Sulfo-Cy5.5 dye is a member of the cyanine dye family, known for their high molar extinction coefficients and good quantum yields.

| Property | Value | Reference |

| Excitation Maximum | ~684 nm | [1] |

| Emission Maximum | ~710 nm | [1] |

| Molecular Weight | Varies by supplier | [2] |

| Solubility | High in aqueous solutions | [3] |

| Quantum Yield | ~0.21 | [1] |

These properties make this compound particularly well-suited for applications requiring sensitive detection in the far-red region of the spectrum, which minimizes autofluorescence from biological samples.

Key Applications and Experimental Protocols

This compound serves as a substrate for various DNA polymerases, allowing for its enzymatic incorporation into newly synthesized DNA. This enables the fluorescent labeling of DNA for visualization and quantification in a range of molecular biology techniques.

Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay for Apoptosis Detection

The TUNEL assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[4] The enzyme terminal deoxynucleotidyl transferase (TdT) catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of DNA breaks.[4] The direct incorporation of a fluorescently labeled nucleotide like this compound allows for a one-step detection process.[4]

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

-

Fixed cells or tissue sections on slides

-

Phosphate-buffered saline (PBS)

-

Permeabilization solution (e.g., 0.1% Triton™ X-100 in PBS)

-

TdT reaction buffer

-

Terminal deoxynucleotidyl transferase (TdT)

-

This compound

-

Nuclease-free water

-

Mounting medium with a nuclear counterstain (e.g., DAPI)

Procedure:

-

Sample Preparation:

-

For adherent cells, wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

For tissue sections, deparaffinize and rehydrate through an ethanol gradient.

-

-

Permeabilization:

-

Wash the fixed samples twice with PBS.

-

Incubate with permeabilization solution for 20 minutes at room temperature.

-

Wash twice with PBS.

-

-

TUNEL Reaction:

-

Prepare the TUNEL reaction mix by combining TdT reaction buffer, TdT enzyme, and this compound in nuclease-free water. The optimal concentration of this compound should be determined empirically but can start in the range of 1-10 µM.

-

Incubate the samples with the TUNEL reaction mix in a humidified chamber at 37°C for 60 minutes, protected from light.[5]

-

-

Washing:

-

Wash the samples three times with PBS for 5 minutes each to remove unincorporated nucleotides.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI for 10 minutes.

-

Wash briefly with PBS.

-

Mount the coverslip using an antifade mounting medium.

-

-

Visualization:

-

Visualize the samples using a fluorescence microscope equipped with appropriate filter sets for Sulfo-Cy5.5 (Excitation/Emission: ~684 nm/~710 nm) and DAPI.

-

Fluorescence In Situ Hybridization (FISH)

FISH is a powerful technique used to visualize the presence and location of specific DNA or RNA sequences within cells and tissues. This is achieved by hybridizing a fluorescently labeled nucleic acid probe to the target sequence. This compound can be used to generate these fluorescent probes through standard enzymatic labeling methods such as nick translation, random priming, or PCR.

This protocol provides a general framework for probe labeling and FISH.

Probe Labeling (by Nick Translation):

-

Prepare a reaction mix containing the DNA probe, a nick translation buffer, DNase I, DNA Polymerase I, and a nucleotide mix including this compound. The ratio of labeled to unlabeled dUTP will influence the final probe fluorescence and should be optimized.

-

Incubate the reaction at 15°C for 1-2 hours.

-

Purify the labeled probe using a spin column or ethanol precipitation to remove unincorporated nucleotides.

FISH Procedure:

-

Slide Preparation: Prepare chromosome spreads or tissue sections on slides.

-

Pretreatment: Treat slides with RNase A and pepsin to remove RNA and proteins that may interfere with hybridization.

-

Denaturation: Denature the cellular DNA and the fluorescent probe separately by heating.

-

Hybridization: Apply the denatured probe to the slide, cover with a coverslip, and incubate overnight in a humidified chamber at 37°C to allow hybridization.

-

Post-Hybridization Washes: Wash the slides under stringent conditions to remove non-specifically bound probes.

-

Counterstaining and Mounting: Counterstain with DAPI and mount with an antifade medium.

-

Visualization: Image the slides using a fluorescence microscope with appropriate filters for Sulfo-Cy5.5 and DAPI.

Flow Cytometry for Apoptosis Detection

Flow cytometry can be used to quantify apoptotic cells in a population by detecting the fluorescence of incorporated this compound in a TUNEL assay. This allows for high-throughput analysis of apoptosis in response to various stimuli.

This protocol is a general guide and requires optimization.

Materials:

-

Cell suspension

-

PBS

-

Fixation buffer (e.g., 1% paraformaldehyde)

-

Permeabilization buffer (e.g., 70% ethanol)

-

TdT reaction buffer

-

TdT enzyme

-

This compound

-

Rinsing buffer

Procedure:

-

Cell Preparation: Harvest and wash cells in PBS.

-

Fixation: Fix cells in 1% paraformaldehyde on ice for 15-30 minutes.

-

Permeabilization: Permeabilize cells by adding ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

-

TUNEL Reaction:

-

Wash cells to remove ethanol.

-

Resuspend cells in the TUNEL reaction mix containing TdT enzyme and this compound.

-

Incubate at 37°C for 60 minutes in the dark.

-

-

Staining for Total DNA (Optional):

-

Wash cells with rinsing buffer.

-

Resuspend in a solution containing a DNA stain like Propidium Iodide (PI) or 7-AAD to analyze DNA content and cell cycle.

-

-

Flow Cytometric Analysis:

-

Analyze the cells on a flow cytometer equipped with a laser and detectors appropriate for Sulfo-Cy5.5 (e.g., 640 nm laser for excitation and a >670 nm emission filter).

-

Quantitative Data Summary

While specific quantitative data for this compound across different applications can be highly dependent on the experimental setup, the following table summarizes key performance metrics of the Sulfo-Cy5.5 fluorophore, which are indicative of its performance when conjugated to dUTP.

| Parameter | Sulfo-Cy5.5 | Notes |

| Signal-to-Noise Ratio | High | The far-red emission minimizes background autofluorescence from biological samples, leading to a high signal-to-noise ratio.[6] |

| Photostability | High | Cyanine dyes like Sulfo-Cy5.5 are known for their excellent resistance to photobleaching, allowing for longer exposure times and more robust imaging.[3] |

| Incorporation Efficiency | Moderate to High | The efficiency of enzymatic incorporation can be influenced by the linker arm between the dye and the nucleotide. Longer linkers can improve incorporation efficiency.[7] |

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of DNA in a variety of molecular biology applications. Its superior spectral properties, including bright, far-red fluorescence and high photostability, make it an excellent choice for sensitive detection in techniques such as TUNEL assays, FISH, and flow cytometry. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate the successful application of this compound in research and drug development, enabling more precise and reliable analysis of cellular processes like apoptosis and gene expression. As with any fluorescent probe, optimization of labeling and detection conditions is crucial for achieving the best possible results.

References

- 1. This compound | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]

- 4. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

Sulfo-Cy5.5 dUTP: A Technical Guide to its Core Composition and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core composition, synthesis, and application of Sulfo-Cy5.5 dUTP, a vital fluorescently labeled nucleotide for a range of molecular biology techniques. The information presented herein is intended to provide a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Composition: The Linker Arm

This compound is a modified deoxyuridine triphosphate (dUTP) that is covalently attached to the fluorescent dye Sulfo-Cy5.5. A key feature of this molecule is its extended amino-11-linker , which separates the bulky dye from the nucleotide.[1] This linker, an 11-carbon chain with a terminal amino group for dye conjugation, is crucial for efficient enzymatic incorporation into DNA. The extended length of the linker arm minimizes steric hindrance, allowing DNA polymerases to more readily accept the modified nucleotide as a substrate compared to dUTPs with shorter or no linkers.[1]

The complete molecule consists of three main components: the deoxyuridine triphosphate nucleotide, the amino-11-linker arm, and the Sulfo-Cy5.5 fluorescent dye. The linker is attached to the C5 position of the pyrimidine ring of uracil.

Quantitative Data

The physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and analysis.

| Property | Value | Reference |

| Molecular Formula | C58H63N6O28P3S4 | [2] |

| Molecular Weight | 1513.3 g/mol | [2] |

| Excitation Maximum (λex) | ~673-675 nm | [2][3] |

| Emission Maximum (λem) | ~691-694 nm | [2][3] |

| Extinction Coefficient | 211,000 cm⁻¹M⁻¹ | [2] |

| Fluorescence Quantum Yield | 0.21 | [2] |

| Recommended Storage | -20°C in the dark | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are provided below. These protocols are based on established methods for analogous fluorescently labeled nucleotides and may require optimization for specific experimental conditions.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the synthesis of an amino-linker modified dUTP followed by coupling to an N-hydroxysuccinimide (NHS) ester-activated Sulfo-Cy5.5 dye.

Step 1: Synthesis of Amino-11-dUTP

This procedure is adapted from established methods for the synthesis of amino-functionalized nucleotides.

-

Materials: 5-Iodo-2'-deoxyuridine, propargylamine, Pd(PPh₃)₄ catalyst, CuI, triethylamine, sodium pyrophosphate, proton sponge, phosphoryl chloride, DMF.

-

Procedure:

-

Couple 5-iodo-2'-deoxyuridine with N-(10-aminodecyl)prop-2-yn-1-amine via a Sonogashira coupling reaction catalyzed by Pd(PPh₃)₄ and CuI in the presence of triethylamine to yield 5-(11-amino-1-undecynyl)-2'-deoxyuridine.

-

Protect the terminal amino group with a suitable protecting group (e.g., trifluoroacetyl).

-

Perform a one-pot, three-step phosphorylation of the protected nucleoside using phosphoryl chloride in the presence of proton sponge and subsequently with sodium pyrophosphate to yield the triphosphate.

-

Deprotect the terminal amino group to yield amino-11-dUTP.

-

Purify the product by anion-exchange chromatography.

-

Step 2: Coupling of Sulfo-Cy5.5 NHS Ester to Amino-11-dUTP

-

Materials: Amino-11-dUTP, Sulfo-Cy5.5 NHS ester, sodium bicarbonate buffer (0.1 M, pH 8.5), anhydrous DMSO or DMF, purification columns (e.g., Sephadex G-25).

-

Procedure:

-

Dissolve Amino-11-dUTP in the sodium bicarbonate buffer.

-

Dissolve the Sulfo-Cy5.5 NHS ester in a small amount of anhydrous DMSO or DMF.

-

Add the dissolved Sulfo-Cy5.5 NHS ester to the Amino-11-dUTP solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

-

Purify the resulting this compound using a gel filtration column (e.g., Sephadex G-25) to remove unconjugated dye and other small molecules.

-

Lyophilize the purified product for storage.

-

DNA Labeling via PCR

This protocol outlines the incorporation of this compound into a DNA probe using Polymerase Chain Reaction (PCR).

-

Materials: DNA template, forward and reverse primers, dNTP mix (dATP, dCTP, dGTP, dTTP), this compound, Taq DNA polymerase and corresponding buffer, MgCl₂, PCR purification kit.

-

Reaction Setup (for a 50 µL reaction):

-

5 µL 10x PCR Buffer

-

1 µL 10 mM dNTP mix (containing dATP, dCTP, dGTP at 10 mM each, and a reduced concentration of dTTP, e.g., 2 mM)

-

1-5 µL this compound (1 mM stock)

-

1 µL 10 µM Forward Primer

-

1 µL 10 µM Reverse Primer

-

1 µL DNA Template (1-100 ng)

-

0.5 µL Taq DNA Polymerase (5 U/µL)

-

X µL Nuclease-free water to a final volume of 50 µL

-

-

PCR Cycling Conditions (example):

-

Initial Denaturation: 95°C for 2 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (optimize for primer pair)

-

Extension: 72°C for 1 minute per kb of amplicon length

-

-

Final Extension: 72°C for 5 minutes

-

-

Post-PCR Purification:

-

Purify the labeled PCR product using a PCR purification kit to remove unincorporated this compound and other reaction components.

-

Elute the purified probe in an appropriate buffer (e.g., TE buffer or nuclease-free water).

-

Quantify the labeled probe using a spectrophotometer or fluorometer.

-

Fluorescence In Situ Hybridization (FISH)

This protocol provides a general workflow for using a Sulfo-Cy5.5 labeled probe in a FISH experiment.

-

Materials: Sulfo-Cy5.5 labeled DNA probe, prepared slides with fixed cells or tissue, hybridization buffer (containing formamide, dextran sulfate, and SSC), wash buffers (e.g., SSC with Tween-20), DAPI counterstain, antifade mounting medium.

-

Procedure:

-

Pre-treatment of Slides:

-

Treat slides with RNase A to remove cellular RNA.

-

Permeabilize cells with pepsin or proteinase K.

-

Fix the cells with paraformaldehyde.

-

Dehydrate the slides through an ethanol series.

-

-

Denaturation:

-

Denature the cellular DNA on the slide by incubating in a formamide-based solution at 70-75°C.

-

Denature the Sulfo-Cy5.5 labeled probe by heating at 70-75°C.

-

-

Hybridization:

-

Apply the denatured probe to the denatured slide.

-

Cover with a coverslip and seal.

-

Incubate overnight at 37°C in a humidified chamber.

-

-

Washing:

-

Perform a series of stringent washes with pre-warmed wash buffers to remove unbound and non-specifically bound probe.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI.

-

Mount the slides with an antifade mounting medium.

-

-

Imaging:

-

Visualize the slides using a fluorescence microscope equipped with appropriate filters for DAPI and Cy5.5.

-

-

Visualizations

The following diagrams illustrate key workflows and relationships related to this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for labeling a DNA probe using PCR with this compound.

Caption: A typical two-color microarray experimental workflow.

References

A Technical Guide to the Photophysical Properties and Applications of Sulfo-Cy5.5 dUTP

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the quantum yield and brightness of Sulfo-Cy5.5 deoxyuridine triphosphate (dUTP), a fluorescently labeled nucleotide critical for various molecular biology applications. Detailed experimental protocols for the determination of its quantum yield and its application in the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for apoptosis detection are presented, alongside structured data and workflow visualizations to facilitate experimental design and execution.

Core Photophysical Properties of Sulfo-Cy5.5 dUTP

This compound is a far-red fluorescent dye-labeled nucleotide analog used for the enzymatic incorporation into DNA. Its key photophysical characteristics, quantum yield and molar extinction coefficient, determine its brightness and suitability for sensitive detection methods. The brightness of a fluorophore is directly proportional to the product of its molar extinction coefficient and its fluorescence quantum yield.

Quantitative Data Summary

The essential photophysical parameters of this compound are summarized in the table below.

| Parameter | Value | Reference |

| Quantum Yield (Φ) | 0.21 | [1][2] |

| Molar Extinction Coefficient (ε) | 211,000 cm⁻¹M⁻¹ | [1] |

| Excitation Maximum (λex) | ~673-675 nm | [1][3] |

| Emission Maximum (λem) | ~691-694 nm | [1][3] |

| Recommended Solvent | Phosphate-Buffered Saline (PBS) | [4][5] |

Experimental Protocols

Determination of Fluorescence Quantum Yield of this compound

The fluorescence quantum yield of this compound can be determined using the comparative method, which involves comparing its fluorescence intensity to that of a standard with a known quantum yield.[6] For this compound, a suitable reference standard is Cy5, which has a reported quantum yield of approximately 0.20-0.27 in PBS.[4][6]

Materials:

-

This compound

-

Cy5 succinimidyl ester (as a reference standard)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in PBS.

-

Prepare a stock solution of the Cy5 reference standard in PBS.

-

-

Preparation of Working Solutions:

-

Prepare a series of dilutions of both the this compound and the Cy5 reference standard in PBS. The absorbance of these solutions at the excitation wavelength (e.g., 648 nm for Cy5) should be in the range of 0.01 to 0.1 to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Measure the absorbance spectra of all working solutions using a UV-Vis spectrophotometer.

-

Record the absorbance value at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurements:

-

Measure the fluorescence emission spectra of all working solutions using a fluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

-

Calculation of Quantum Yield:

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound and the Cy5 reference standard.

-

The quantum yield of the this compound (Φsample) can be calculated using the following equation:

Φsample = Φref * (Slopesample / Sloperef) * (η2sample / η2ref)

Where:

-

Φref is the quantum yield of the Cy5 reference standard.

-

Slopesample is the slope of the integrated fluorescence intensity vs. absorbance plot for this compound.

-

Sloperef is the slope of the integrated fluorescence intensity vs. absorbance plot for the Cy5 reference standard.

-

ηsample and ηref are the refractive indices of the solvents used for the sample and reference, respectively (if they are different). Since both are in PBS, this ratio is 1.

-

-

Application in TUNEL Assay for Apoptosis Detection

The TUNEL assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis.[7] This protocol outlines the use of this compound for the fluorescent labeling of DNA breaks in apoptotic cells.

Materials:

-

Cells or tissue sections to be analyzed

-

4% Paraformaldehyde in PBS (for fixation)

-

0.1% Triton X-100 in PBS (for permeabilization)

-

Terminal deoxynucleotidyl transferase (TdT)

-

TdT reaction buffer

-

This compound

-

Unlabeled dATP

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope with appropriate filter sets for Cy5.5 (Excitation: ~655 nm, Emission: ~716 nm) and DAPI.[8]

Procedure:

-

Sample Preparation:

-

Fix cells or tissue sections with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Wash the samples with PBS.

-

Permeabilize the samples with 0.1% Triton X-100 in PBS for 5-15 minutes at room temperature.

-

Wash the samples with PBS.

-

-

TUNEL Reaction:

-

Prepare the TUNEL reaction mixture containing TdT, TdT reaction buffer, this compound, and unlabeled dATP. The optimal concentration of this compound may need to be determined empirically but a starting point is typically a partial replacement of dTTP in a standard labeling mix.

-

Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 1-2 hours.[9]

-

-

Washing and Counterstaining:

-

Wash the samples with PBS to remove unincorporated nucleotides.

-

Counterstain the nuclei with DAPI for 5-10 minutes.

-

Wash the samples with PBS.

-

-

Imaging:

-

Mount the samples with an anti-fade mounting medium.

-

Visualize the samples using a fluorescence microscope equipped with appropriate filter sets for Cy5.5 and DAPI. Apoptotic cells will exhibit far-red fluorescence from the incorporated this compound, while all cell nuclei will be stained blue by DAPI.

-

Visualizations

The following diagrams illustrate the experimental workflows described in this guide.

Caption: Workflow for determining the quantum yield of this compound.

Caption: Experimental workflow for the TUNEL assay using this compound.

References

- 1. edmundoptics.com [edmundoptics.com]

- 2. HPF1405 Fluorescence Optical Filter Set [newport.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. opentrons.com [opentrons.com]

- 8. Cy5.5 Filter Set for Fluorescence Spectroscopy [elliotscientific.com]

- 9. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

An In-Depth Technical Guide to the Storage and Stability of Sulfo-Cy5.5 dUTP Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for storing and handling Sulfo-Cy5.5 dUTP solutions to ensure optimal performance and longevity in various molecular biology applications. It covers recommended storage conditions, factors influencing stability, and detailed experimental protocols for stability assessment.

Introduction to this compound

This compound is a fluorescently labeled deoxyuridine triphosphate used for the enzymatic incorporation of a near-infrared cyanine dye into DNA. Its sulfonated form enhances water solubility, making it a versatile tool for applications such as PCR, DNA sequencing, fluorescence in situ hybridization (FISH), and microarray analysis. The stability of the this compound solution is critical for obtaining reliable and reproducible experimental results. Degradation of the molecule can lead to reduced fluorescence intensity and decreased incorporation efficiency by DNA polymerases.

Recommended Storage and Handling

To maintain the integrity and functionality of this compound solutions, adherence to proper storage and handling procedures is paramount.

Key Recommendations:

-

Storage Temperature: For long-term storage, this compound solutions should be kept at -20°C or, for extended periods, at -80°C.

-

Protection from Light: Cyanine dyes, including Sulfo-Cy5.5, are sensitive to light. Solutions should be stored in the dark, and exposure to ambient light should be minimized during handling by using amber-colored tubes or wrapping tubes in foil.

-

pH of the Solution: The optimal pH for long-term storage of Cy5.5-labeled oligonucleotides is 7.0. For general dNTP solutions, a slightly basic pH of 7.5-8.0 is often recommended. It is crucial to maintain the pH of the storage buffer within this neutral to slightly basic range to prevent degradation.

-

Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the this compound solution into smaller, single-use volumes upon receipt. This practice minimizes the exposure of the entire stock to temperature fluctuations.

-

Concentration: Stock solutions should be stored at a high concentration (e.g., 1 mM or higher) as dNTPs are generally more stable at higher concentrations. Dilutions to working concentrations should be made fresh before use.

-

Buffer Composition: Store this compound in a buffer that is free of nucleases and has a stable pH, such as Tris-EDTA (TE) buffer at pH 7.5-8.0.

Factors Affecting Stability

Several factors can contribute to the degradation of this compound, impacting its performance. Understanding these factors is essential for troubleshooting and ensuring the longevity of the reagent.

Temperature

Elevated temperatures accelerate the degradation of dNTPs. While short-term exposure to room temperature during shipping may not significantly impact the product, prolonged exposure should be avoided. Long-term storage at temperatures above -20°C will lead to a gradual loss of function.

pH

The triphosphate chain of dNTPs is susceptible to hydrolysis, particularly in acidic conditions. Cyanine dyes can also be sensitive to pH extremes. For Cy5.5, a pH above 7.0 is known to cause degradation of the dye when conjugated to oligonucleotides[1]. Therefore, maintaining a neutral pH is a critical aspect of storage.

Light Exposure

Cyanine dyes are prone to photobleaching upon exposure to light, especially high-intensity light sources. This leads to an irreversible loss of fluorescence.

Freeze-Thaw Cycles

Repeated cycles of freezing and thawing can lead to the degradation of dNTPs. Although some sources suggest that dNTPs in lithium salt form are more resistant to freeze-thaw cycles, it is a best practice to minimize these cycles by preparing aliquots.

Quantitative Stability Data (Illustrative)

Table 1: Illustrative Thermal Stability of this compound (1 mM in TE Buffer, pH 7.5)

| Storage Temperature | 7 Days | 30 Days | 90 Days | 180 Days | 365 Days |

| 4°C | >98% | ~95% | ~85% | ~70% | <50% |

| -20°C | >99% | >99% | >98% | >97% | >95% |

| -80°C | >99% | >99% | >99% | >99% | >99% |

Table 2: Illustrative pH Stability of this compound at -20°C for 90 Days

| Storage pH | Remaining Integrity (Illustrative) |

| 5.0 | < 80% |

| 6.0 | ~90% |

| 7.0 | >98% |

| 8.0 | >95% |

| 9.0 | < 90% |

Table 3: Illustrative Impact of Freeze-Thaw Cycles on this compound Integrity

| Number of Freeze-Thaw Cycles | Remaining Integrity (Illustrative) |

| 1 | >99% |

| 5 | ~98% |

| 10 | ~95% |

| 20 | < 90% |

Experimental Protocols for Stability Assessment

To ensure the quality and performance of this compound, particularly after long-term storage or suspected mishandling, the following experimental protocols can be employed.

Stability-Indicating High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of intact this compound from its potential degradation products.

Methodology:

-

Instrumentation: A high-performance liquid chromatography system equipped with a UV-Vis or fluorescence detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5-50% B (linear gradient)

-

25-30 min: 50% B

-

30-35 min: 50-5% B (linear gradient)

-

35-40 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

UV-Vis: 260 nm (for the nucleotide) and 675 nm (for the Cy5.5 dye).

-